Isopropyl vs. Methyl: Lipophilicity Tuning
The N-isopropyl substituent raises calculated logP to 1.11, compared to 0.53 for the N-methyl analog [1]. This 0.58 logP unit increase translates to roughly a 3.8-fold higher octanol–water partition coefficient, providing a meaningful lipophilicity step without resorting to the high logP (>2) of N-benzyl or bulkier alkyl derivatives.
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.109 (Chembase) [1] |
| Comparator Or Baseline | 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine: logP 0.53340 (ChemSrc) |
| Quantified Difference | ΔlogP = +0.576 (≈3.8-fold lipophilicity increase) |
| Conditions | In silico prediction values from curated chemical databases Chembase and ChemSrc |
Why This Matters
Allows medicinal chemists to incrementally fine-tune lipophilicity when the methyl analog is too polar and the benzyl or larger alkyl analogs are too lipophilic, directly impacting formulation and permeability properties.
- [1] 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine, LogP 1.109. Chembase Database, Chembase ID 281966. View Source
